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molecular formula C11H14FN3O2 B1321998 1-(2-Fluoro-4-nitrophenyl)homopiperazine CAS No. 392660-27-4

1-(2-Fluoro-4-nitrophenyl)homopiperazine

Cat. No. B1321998
M. Wt: 239.25 g/mol
InChI Key: BSSBZGVNKLRQEL-UHFFFAOYSA-N
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Patent
US06734307B2

Procedure details

To homopiperazine (5 g, 0.05 mol) in acetonitrile (30 mL), 3.4-difluoronitrobenzene (3.17 g, 0.02 mol) was added and the reaction mixture was heated to reflux for 4 hrs. Then the solvent was evaporated and the residue taken in EtOAc and washed with water and brine solution. The EtOAc layer was dried over anhyd Na2SO4 and evaporated in vacuo. The residue was digested with ether-hexane (1:20), decanted and dried in vacuo to get 3.7 g of final product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:13][C:14]=1F>C(#N)C>[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:13][C:14]=1[N:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
3.17 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated
WASH
Type
WASH
Details
washed with water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over anhyd Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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